molecular formula C15H14ClN3O2S B4417750 5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione

5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione

Cat. No. B4417750
M. Wt: 335.8 g/mol
InChI Key: YOIJPHHPXYHESV-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0495256 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

Pyrimidine derivatives have shown promising results in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on further exploring their potential as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

5-(4-chlorophenyl)-1-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-19-13-12(14(21)18-15(19)22-2)10(7-11(20)17-13)8-3-5-9(16)6-4-8/h3-6,10H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJPHHPXYHESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
Reactant of Route 2
5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
Reactant of Route 4
5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
Reactant of Route 5
5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione
Reactant of Route 6
5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.